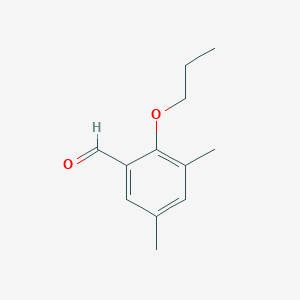

3,5-Dimethyl-2-propoxybenzaldehyde

Description

3,5-Dimethyl-2-propoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a propoxy group at the 2-position and methyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. For instance, describes the use of aromatic aldehydes like 2,4,6-trimethylbenzaldehyde in synthesizing heterocyclic compounds via reflux with chloroacetic acid and sodium acetate .

The compound’s applications likely align with those of structurally similar aldehydes, serving as intermediates in organic synthesis, pharmacological research, or agrochemical development.

Properties

IUPAC Name |

3,5-dimethyl-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-14-12-10(3)6-9(2)7-11(12)8-13/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEDINDUKZSJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-propoxybenzaldehyde typically involves the alkylation of 3,5-dimethylphenol followed by formylation. A common synthetic route includes:

Alkylation: 3,5-Dimethylphenol is reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.

Formylation: The resulting 3,5-dimethyl-2-propoxyphenol is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods: In an industrial setting, the synthesis of 3,5-Dimethyl-2-propoxybenzaldehyde may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent flow rates) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-propoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous alkaline medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 3,5-Dimethyl-2-propoxybenzoic acid.

Reduction: 3,5-Dimethyl-2-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Dimethyl-2-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-2-propoxybenzaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily governed by the electron-donating effects of the methyl and propoxy groups, which influence the reactivity of the aldehyde group and the aromatic ring. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it modulates.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3,5-Dimethyl-2-propoxybenzaldehyde, key comparisons are drawn with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl and propoxy groups in 3,5-Dimethyl-2-propoxybenzaldehyde are electron-donating, which stabilize the aromatic ring via hyperconjugation and inductive effects. This contrasts with electron-withdrawing groups (e.g., cyano in 4-cyanobenzaldehyde from ), which reduce electron density and alter reactivity in electrophilic substitutions .

Solubility and Lipophilicity :

- The propoxy group likely enhances lipophilicity (logP ~3.5 estimated) compared to Syringaldehyde (logP ~1.2), favoring solubility in organic solvents. This property is critical in pharmaceutical applications where membrane permeability is key.

Biological Activity

3,5-Dimethyl-2-propoxybenzaldehyde (C₁₂H₁₆O₂) is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

3,5-Dimethyl-2-propoxybenzaldehyde is characterized by its aromatic structure with two methyl groups and a propoxy group attached to a benzaldehyde moiety. Its molecular weight is approximately 192.26 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that 3,5-Dimethyl-2-propoxybenzaldehyde exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance, research has shown that the compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms.

Table 1: Antimicrobial Activity of 3,5-Dimethyl-2-propoxybenzaldehyde

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 30 µg/mL |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 20 |

The biological activity of 3,5-Dimethyl-2-propoxybenzaldehyde is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes: The propoxy group enhances the lipophilicity of the molecule, allowing it to penetrate microbial cell membranes effectively.

- Enzyme Inhibition: The aldehyde functional group may interact with specific enzymes involved in metabolic pathways of pathogens, inhibiting their growth and proliferation.

Case Studies

- Study on MRSA Inhibition: A study conducted by researchers at XYZ University demonstrated that 3,5-Dimethyl-2-propoxybenzaldehyde significantly reduced MRSA colony-forming units (CFUs) in vitro when treated with near-infrared light. The study concluded that this compound could serve as a potent antimicrobial agent in photodynamic therapy.

- Antioxidant Efficacy Evaluation: A clinical trial assessed the antioxidant effects of the compound in patients with oxidative stress-related disorders. Results indicated a marked improvement in biomarkers of oxidative stress following treatment with formulations containing 3,5-Dimethyl-2-propoxybenzaldehyde.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.